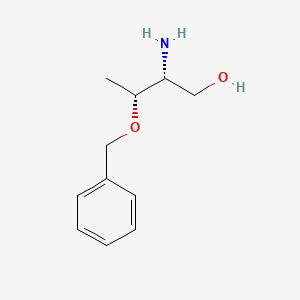

(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol

Description

Properties

IUPAC Name |

(2R,3R)-2-amino-3-phenylmethoxybutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3/t9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXVOWGFPSJLNW-MWLCHTKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)N)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260366 | |

| Record name | (2R,3R)-2-Amino-3-(phenylmethoxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438239-27-1 | |

| Record name | (2R,3R)-2-Amino-3-(phenylmethoxy)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438239-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R)-2-Amino-3-(phenylmethoxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2r,3r 2 Amino 3 Benzyloxy Butan 1 Ol

Retrosynthetic Analysis and Key Disconnections for the (2R,3R)-Stereoisomer

A retrosynthetic analysis of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol reveals several logical disconnections that form the basis for various synthetic strategies. The target molecule is a 1,2-amino alcohol, and the key challenge lies in the diastereoselective and enantioselective formation of the C2-N and C3-O bonds with the correct relative and absolute stereochemistry.

Key Disconnections:

C-N Bond Disconnection: A primary disconnection is the C2-N bond. This suggests an approach where the amine functionality is introduced stereoselectively to a chiral alcohol precursor. This could be achieved via the reduction of a chiral azide or through the ring-opening of a chiral epoxide with an amine or azide nucleophile.

C-C Bond Disconnection: Another strategic disconnection is the C2-C3 bond. This leads to a retrosynthesis based on an aldol-type reaction. A chiral enolate equivalent, often derived from a chiral auxiliary, can react with an aldehyde to establish the syn-relationship between the amino and hydroxyl groups. Subsequent functional group manipulations would then yield the target compound.

Alkene Precursor: A powerful strategy involves retrosynthesis to an alkene precursor, such as (E)-1-(benzyloxy)but-2-ene. The simultaneous and stereoselective introduction of the amino and hydroxyl groups across the double bond via an asymmetric aminohydroxylation reaction is a highly efficient approach to forming the desired stereocenters in a single step.

These disconnections highlight the main synthetic challenges: controlling the absolute stereochemistry at both C2 and C3, and ensuring the syn-diastereoselectivity between the amino and benzyloxy groups.

Asymmetric Synthesis Approaches to the (2R,3R)-Configuration

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed. Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective transformations, including the synthesis of syn-amino alcohols. wikipedia.org

A plausible route to (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol using an Evans-type oxazolidinone auxiliary begins with the acylation of the auxiliary. The resulting imide can then undergo a stereoselective aldol (B89426) reaction. The stereochemistry of the aldol addition is controlled by the bulky substituent on the oxazolidinone, which directs the electrophile to the opposite face of the enolate. santiago-lab.com

The general steps for this synthetic strategy are outlined below:

| Step | Reaction | Description |

| 1 | Acylation | A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is acylated with propionyl chloride to form the corresponding N-propionyl imide. |

| 2 | Boron Enolate Formation | The imide is treated with a Lewis acid, such as dibutylboron triflate, and a hindered base to form a Z-boron enolate. |

| 3 | Diastereoselective Aldol Reaction | The enolate reacts with benzyloxyacetaldehyde. The chiral auxiliary directs the reaction to form the syn-aldol adduct with high diastereoselectivity. |

| 4 | Auxiliary Removal and Reduction | The chiral auxiliary is removed, often reductively using a reagent like lithium borohydride (B1222165), which simultaneously reduces the carbonyl group to a primary alcohol, yielding a protected amino diol. |

| 5 | Final Deprotection/Transformation | Further functional group manipulations, if necessary, would yield the final target compound. |

This method is highly effective because the products are diastereomers, which can often be separated chromatographically, allowing for access to enantiomerically pure material. williams.edu

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. While direct organocatalytic routes to (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol are not extensively documented, related transformations provide a blueprint for a potential synthesis. For instance, proline and its derivatives are effective catalysts for asymmetric α-functionalization of carbonyl compounds.

A potential organocatalytic approach could involve the asymmetric α-aminoxylation of an aldehyde. This would create a key intermediate with one of the required stereocenters. Subsequent diastereoselective reduction and functional group manipulation could then establish the second stereocenter. The development of organocatalytic methods for the direct asymmetric synthesis of anti-1,2-amino alcohols has been reported, highlighting the potential for these catalysts to control stereochemistry in related systems. nih.gov

Transition metal catalysis provides powerful tools for asymmetric synthesis. The Sharpless Asymmetric Aminohydroxylation (AA) is a particularly relevant and direct method for synthesizing vicinal amino alcohols from alkenes. nih.govnih.gov This reaction involves the osmium-catalyzed syn-selective addition of amino and hydroxyl groups across a double bond. nih.govrsc.org

A synthetic route utilizing this method would start from a suitable alkene precursor, such as (E)-but-2-en-1-ol, which would first be protected with a benzyl (B1604629) group.

Proposed Metal-Catalyzed Synthesis Steps:

| Step | Reaction | Catalyst/Reagent | Product Feature |

| 1 | Benzyl Protection | NaH, Benzyl Bromide | (E)-1-(benzyloxy)but-2-ene |

| 2 | Asymmetric Aminohydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL), Nitrogen Source (e.g., Chloramine-T) | Introduction of syn-amino and hydroxyl groups across the alkene. The choice of chiral ligand (DHQ vs. DHQD) determines the facial selectivity and thus the absolute stereochemistry of the product. |

| 3 | Deprotection | Removal of the nitrogen-protecting group (e.g., tosyl group) | Final (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol |

The Sharpless AA reaction is known for its high enantioselectivity (often >99% ee) and predictable stereochemical outcome, making it a highly attractive strategy for accessing the target molecule. nih.gov

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. Enzymes such as transaminases, lipases, and oxidoreductases are increasingly used for the production of chiral amines and alcohols.

A potential chemoenzymatic route to (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol could employ a stereoselective transaminase. Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate. google.com

The synthesis would begin with a chemical synthesis of the prochiral keto-alcohol precursor, 1-(benzyloxy)-3-hydroxybutan-2-one. This precursor would then be subjected to an asymmetric amination using an (R)-selective transaminase.

Potential Chemoenzymatic Route:

Chemical Synthesis: Preparation of 1-(benzyloxy)-3-hydroxybutan-2-one from commercially available starting materials.

Biocatalytic Amination: An (R)-selective ω-transaminase, in the presence of an amino donor (e.g., L-alanine or isopropylamine) and the co-factor pyridoxal 5'-phosphate (PLP), would convert the ketone into the corresponding amine. rug.nl The enzyme's stereoselectivity would directly establish the (2R) stereocenter. The existing stereocenter at C3 would need to be controlled in the initial chemical synthesis or resolved.

Purification: Isolation of the desired (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol.

This approach benefits from the exceptional enantioselectivity of enzymes, which often operate under mild, environmentally friendly conditions. dntb.gov.ua

Asymmetric Catalysis for Enantioselective Formation

Synthesis from Chiral Pool Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.trbaranlab.org This approach leverages the inherent chirality of these molecules to construct complex chiral targets. ankara.edu.tr Common sources for the chiral pool include amino acids, sugars, and chiral carboxylic acids. ankara.edu.tr

Utilization of Readily Available Stereodefined Starting Materials

The synthesis of vicinal amino alcohols, such as (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol, frequently begins with enantiopure starting materials like amino acids. rsc.org Natural amino acids provide a cost-effective and convenient source of chirality for the synthesis of these motifs, which are prevalent in natural products and pharmaceuticals. rsc.org For instance, L-threonine, with its (2S,3R) stereochemistry, is a logical precursor. Through a series of stereochemically controlled reactions, the stereocenters of L-threonine can be manipulated to achieve the desired (2R,3R) configuration in the target molecule.

Another example involves the use of Garner's aldehyde, a versatile chiral building block derived from D-serine, which can be used to construct specific stereoisomers of amino alcohols. elsevierpure.com The synthesis often involves the reduction of a corresponding natural amino acid to a 2-amino-alcohol, which then undergoes further transformations. nih.gov

Control of Stereochemical Integrity During Multistep Transformations

Maintaining stereochemical integrity throughout a multistep synthesis is paramount. Each reaction step must proceed with high stereoselectivity to avoid the formation of unwanted diastereomers. This often involves the use of stereospecific reactions where the mechanism dictates a specific stereochemical outcome. For example, nucleophilic substitution reactions that proceed via an S(_N)2 mechanism result in an inversion of stereochemistry, a predictable outcome that can be strategically employed.

The choice of reagents and reaction conditions is critical in preventing epimerization, which is the loss of stereochemical information at a chiral center. For instance, the conversion of an alcohol to a leaving group, such as a tosylate, followed by nucleophilic displacement, is a common strategy to invert a stereocenter with high fidelity.

Protecting Group Strategies in the Synthesis of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol

Protecting groups are essential tools in organic synthesis to temporarily mask reactive functional groups, preventing them from participating in undesired side reactions. springernature.comorganic-chemistry.org The successful synthesis of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol relies heavily on the judicious selection and application of protecting groups for its amine and hydroxyl functionalities.

Amine Protection Methodologies

The nucleophilic nature of the amino group necessitates its protection during many synthetic transformations. organic-chemistry.org Carbamates are a widely used class of protecting groups for amines. organic-chemistry.org

tert-Butoxycarbonyl (Boc): The Boc group is a common choice, typically introduced using di-tert-butyl dicarbonate (Boc(_2)O). It is stable under a wide range of conditions but can be readily removed with acid.

Carbobenzyloxy (Cbz): The Cbz group is another popular option, introduced using benzyl chloroformate. A key advantage of the Cbz group is its removal by catalytic hydrogenolysis, a mild method that often does not affect other functional groups. libretexts.org

Hydroxyl Protection Strategies

The hydroxyl groups in the precursor molecules also require protection to prevent unwanted reactions. A variety of protecting groups are available for alcohols, with the choice depending on the specific requirements of the synthetic route.

Benzyl (Bn): The benzyl group is frequently used to protect alcohols and can be removed by hydrogenolysis. libretexts.org This is particularly relevant in the synthesis of the target molecule, which already contains a benzyloxy group.

Silyl ethers: A range of silyl ethers, such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), offer varying degrees of stability and can be selectively removed under different conditions, often using a fluoride source like tetra-n-butylammonium fluoride (TBAF). libretexts.org

Acetals and Ketals: These are commonly used to protect 1,2-diols and can be removed under acidic conditions. libretexts.org

The following table summarizes common protecting groups for amines and hydroxyls:

| Functional Group | Protecting Group | Abbreviation | Common Reagent for Introduction | Common Method for Removal |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc(_2)O) | Acid (e.g., TFA) |

| Amine | Carbobenzyloxy | Cbz | Benzyl chloroformate | Hydrogenolysis |

| Hydroxyl | Benzyl | Bn | Benzyl bromide | Hydrogenolysis |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) |

| Hydroxyl | Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Acid |

Optimization of Synthetic Pathways for Enhanced Yield and Stereoselectivity

The efficiency of the synthesis of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is highly dependent on the optimization of each step to maximize yield and maintain stereochemical integrity. Key areas of optimization include the choice of protecting groups, reagents for O-benzylation, and the conditions for the reduction of the ester.

Optimization of Protecting Groups: The selection of the N-protecting group is critical. While the Boc group is widely used, other protecting groups such as the benzyloxycarbonyl (Cbz) group can also be employed. The choice often depends on the specific reaction conditions of the subsequent steps and the desired deprotection strategy. Orthogonal protecting group strategies are often considered to allow for selective deprotection of different functional groups within the molecule.

Optimization of O-benzylation: The O-benzylation of the hydroxyl group is a pivotal step. The yield and stereoselectivity of this reaction can be influenced by several factors, including the choice of base, solvent, and benzylating agent. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to deprotonate the hydroxyl group, followed by the addition of benzyl bromide. Optimization studies often involve screening different bases and solvents to minimize side reactions and maximize the yield of the desired O-benzylated product.

Interactive Data Table: Optimization of O-benzylation of N-Boc-L-threonine methyl ester

| Entry | Base | Solvent | Benzylating Agent | Temperature (°C) | Yield (%) |

| 1 | NaH | THF | Benzyl bromide | 0 to rt | 85 |

| 2 | KH | DMF | Benzyl bromide | 0 to rt | 88 |

| 3 | Ag₂O | CH₂Cl₂ | Benzyl bromide | rt | 75 |

| 4 | n-BuLi | THF | Benzyl bromide | -78 to 0 | 82 |

Optimization of Stereoselective Reduction: The reduction of the N-Boc-O-benzyl-L-threonine methyl ester to the corresponding alcohol is a critical step where stereochemistry must be carefully controlled. A variety of reducing agents can be employed, and their choice can significantly impact the diastereoselectivity of the product. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a commonly used and cost-effective reducing agent. For more challenging reductions or to achieve higher stereoselectivity, other reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) may be utilized, often at low temperatures.

Interactive Data Table: Comparison of Reducing Agents for N-Boc-O-benzyl-L-threonine methyl ester

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (2R,3R) : (2S,3R) |

| 1 | NaBH₄ | Methanol | 0 | 92 | >95:5 |

| 2 | LiAlH₄ | THF | -78 to 0 | 95 | >98:2 |

| 3 | DIBAL-H | Toluene (B28343) | -78 | 90 | >99:1 |

| 4 | LiBH₄ | THF | 0 | 93 | >97:3 |

Through careful selection of reagents and optimization of reaction conditions for each step, the synthesis of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can be achieved with high yield and excellent stereochemical purity, making this valuable chiral building block accessible for further applications in organic synthesis.

Stereochemical Control and Determination in the Synthesis of 2r,3r 2 Amino 3 Benzyloxy Butan 1 Ol

Methodologies for Stereoisomeric Purity Assessment

Ensuring the stereoisomeric purity of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is a critical step in its synthesis. Various analytical techniques are employed to quantify the presence of other stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and quantification of enantiomers and diastereomers. These methods typically involve the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

For amino alcohols like (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of the mobile phase, which typically consists of a mixture of alkanes and an alcohol, is crucial for achieving optimal separation. To enhance detection and improve peak shape, the amino and hydroxyl groups of the analyte may be derivatized with a suitable agent prior to analysis.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Typical Resolution (Rs) |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.0 | 220 | > 1.5 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) | 0.8 | 220 | > 1.8 |

NMR spectroscopy can be a potent tool for determining stereoisomeric purity when coupled with chiral auxiliaries. Chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react with the amino or hydroxyl groups of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol to form diastereomeric esters or amides. nih.gov These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the quantification of each stereoisomer. illinois.edu

Alternatively, chiral shift reagents, typically lanthanide complexes, can be used. These reagents form transient diastereomeric complexes with the analyte, inducing chemical shift differences between the enantiomers. The magnitude of the induced shift difference is dependent on the concentration of the shift reagent and the solvent used.

| Proton | δ (S-Mosher Ester) | δ (R-Mosher Ester) | Δδ (δS - δR) |

|---|---|---|---|

| H-1 | 3.85 | 3.75 | +0.10 |

| H-2 | 4.50 | 4.62 | -0.12 |

| -OCH₃ (Mosher's) | 3.55 | 3.58 | -0.03 |

Optical rotation is a fundamental property of chiral molecules and is a measure of the rotation of plane-polarized light by a solution of the compound. The specific rotation, [α]D, is a characteristic physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). While a non-zero optical rotation confirms the presence of an excess of one enantiomer, it does not, on its own, provide a precise measure of enantiomeric excess without a known value for the pure enantiomer.

Chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) provide more detailed information about the stereochemistry of a molecule. CD measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute configuration. Vibrational Circular Dichroism (VCD) extends these principles into the infrared region, providing detailed structural information that can be compared with theoretical calculations to determine the absolute configuration. wikipedia.orgamericanlaboratory.comnih.govbiotools.usnih.gov

Factors Influencing Stereoselectivity in Synthetic Routes

The synthesis of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol with high stereoisomeric purity requires careful control over the reaction conditions and the choice of reagents. The syn relationship between the C2 amino group and the C3 benzyloxy group is a key stereochemical feature.

One common strategy for the synthesis of such 1,2-amino alcohols involves the diastereoselective reduction of an α-amino-β-benzyloxy ketone precursor. The choice of the reducing agent and the nature of the protecting group on the nitrogen atom can significantly influence the stereochemical outcome. nih.govresearchgate.net For instance, chelation-controlled reductions, where a metal ion coordinates to both the carbonyl oxygen and the nitrogen or oxygen of a protecting group, can favor the formation of the syn diastereomer. nih.gov

The use of chiral auxiliaries is another powerful approach to induce stereoselectivity. researchgate.netingentaconnect.com A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical course of a subsequent reaction, after which it is removed. For example, an Evans' oxazolidinone auxiliary can be used to control the stereochemistry of an aldol (B89426) reaction to set the C2 and C3 stereocenters, which can then be further elaborated to the target compound. diva-portal.org

The stereoselectivity of the synthetic route can also be influenced by factors such as reaction temperature, solvent polarity, and the steric bulk of the reagents and substrates. Lower reaction temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy.

Absolute Configuration Assignment Methodologies

The unambiguous assignment of the absolute configuration of the stereocenters in (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is crucial. Several methods can be employed for this purpose.

As mentioned previously, NMR analysis of diastereomeric derivatives, such as Mosher's esters or amides, is a widely used method. nih.govacs.orgspringernature.comresearchgate.net By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed chiral center, the absolute configuration can be deduced based on established models of the conformational preferences of the Mosher's derivatives. illinois.edu

Single-crystal X-ray crystallography provides the most definitive determination of absolute configuration. This technique requires the formation of a suitable crystalline derivative of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol, often through N-acylation or formation of a salt with a chiral acid. The diffraction pattern of the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, thereby establishing the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of molecules in solution. wikipedia.orgamericanlaboratory.comnih.govbiotools.usnih.gov The experimental VCD spectrum of the compound is compared to the theoretically calculated spectrum for one of the enantiomers. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. americanlaboratory.combiotools.usnih.gov

Finally, the absolute configuration can sometimes be inferred by chemical correlation to a compound of known stereochemistry. If (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can be synthesized from or converted to a known chiral starting material through a series of stereochemically well-defined reactions, its absolute configuration can be established.

Compound Names

| Compound Name |

|---|

| (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol |

| α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) |

| Evans' oxazolidinone |

Derivatization and Functionalization of 2r,3r 2 Amino 3 Benzyloxy Butan 1 Ol

Functional Group Transformations at the Amine Moiety

The primary amine group in (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is a key site for a variety of nucleophilic reactions, allowing for the introduction of diverse functionalities.

Amidation and Sulfonamidation Reactions

The nucleophilic nature of the primary amine readily facilitates acylation reactions with various acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide bonds. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, reaction with an acyl chloride in a suitable solvent like dichloromethane (B109758) and a non-nucleophilic base such as triethylamine (B128534) yields the corresponding N-acylated derivative.

Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides. This transformation is crucial for installing sulfonamide moieties, which are prevalent in many pharmaceutical compounds. The reaction conditions are analogous to those of amidation, generally requiring an appropriate base to proceed efficiently.

Reductive Amination and Alkylation Strategies

Reductive amination provides a powerful method for the N-alkylation of the primary amine. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. This strategy allows for the introduction of a wide range of alkyl and arylalkyl substituents at the nitrogen atom.

Direct N-alkylation can also be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and may require careful control of reaction conditions to achieve mono-alkylation. The use of a "borrowing hydrogen" strategy, where an alcohol is used as the alkylating agent in the presence of a suitable transition metal catalyst, offers a more sustainable and selective alternative for N-alkylation.

Modifications at the Hydroxyl Group

The primary hydroxyl group offers another site for selective functionalization, which can be modified through various reactions, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification of the primary hydroxyl group can be readily achieved by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. When using carboxylic acids, an acid catalyst or a coupling agent is typically required to facilitate the reaction. The use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base, provides a more direct route to the corresponding esters. Aromatic carboxylic anhydrides, for example, have been shown to be effective reagents for this transformation.

Etherification, the formation of an ether linkage, can be accomplished by reacting the alcohol with an alkyl halide in the presence of a strong base (Williamson ether synthesis). This allows for the introduction of a variety of alkyl or aryl groups at the oxygen atom.

Selective Oxidation Reactions

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid under controlled conditions. A variety of oxidizing agents can be employed to achieve this transformation. For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, will typically lead to the formation of the carboxylic acid. The chemoselective oxidation of the primary alcohol in the presence of the other functional groups requires careful selection of the oxidant and reaction conditions.

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a protecting group for the secondary alcohol. Its removal, or deprotection, is a common and crucial step in synthetic sequences to unveil the free hydroxyl group.

The most common method for the cleavage of a benzyl (B1604629) ether is catalytic hydrogenolysis. ambeed.comacsgcipr.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. ambeed.comacsgcipr.orgthieme-connect.de This method is generally clean and efficient, yielding the deprotected alcohol and toluene (B28343) as the byproduct. ambeed.com

An alternative to using hydrogen gas is catalytic transfer hydrogenolysis, which employs a hydrogen donor in conjunction with a palladium catalyst. thieme-connect.de Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and isopropanol. organic-chemistry.org This method can offer advantages in terms of safety and selectivity. The choice of catalyst, solvent, and hydrogen donor can influence the efficiency and selectivity of the debenzylation. researchgate.net In some cases, the presence of additives like ammonia, pyridine, or ammonium acetate (B1210297) can selectively inhibit the hydrogenolysis of benzyl ethers while allowing other reductions to proceed. organic-chemistry.org

Selective Deprotection Strategies (e.g., hydrogenolysis)

The primary method for cleaving the benzyl ether in (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol to reveal the free secondary hydroxyl group is catalytic hydrogenolysis. This widely used reaction involves the cleavage of a carbon-oxygen bond by reaction with hydrogen gas (H₂) in the presence of a metal catalyst. The process is efficient and typically proceeds under mild conditions, which helps to preserve the stereochemistry and integrity of the rest of the molecule.

The reaction transforms (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol into (2R,3R)-2-aminobutane-1,3-diol, also known as L-threoninol, with toluene as a byproduct. Common catalysts for this transformation are palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The choice of catalyst and solvent can be adjusted to optimize the reaction and ensure compatibility with other functional groups that might be present on a more complex derivative. Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or cyclohexene (B86901) instead of hydrogen gas, is also a viable and often safer alternative for this deprotection.

| Catalyst | Hydrogen Source | Solvent | Typical Conditions |

|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol or Ethanol | Room temperature, 1 atm H₂ |

| 5% Pt/C | H₂ (gas) | Ethyl Acetate | Room temperature, 1-3 atm H₂ |

| Raney Ni | H₂ (gas) | Ethanol | Room temperature to 50°C, 1-5 atm H₂ |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux |

Subsequent Functionalization of the Newly Unmasked Hydroxyl Group

Following the selective removal of the benzyl group, the resulting product, (2R,3R)-2-aminobutane-1,3-diol (L-threoninol), features three functional groups: a primary amine, a primary hydroxyl, and a secondary hydroxyl. The newly exposed secondary hydroxyl group, along with the existing primary hydroxyl, can be functionalized for various applications.

A significant application of L-threoninol is in the synthesis of Acyclic Threoninol Nucleic Acid (aTNA). researchgate.netnih.gov In this context, the amino group is first protected (e.g., as a carbamate), and then both the primary and the newly unmasked secondary hydroxyl groups are utilized. They are typically converted into phosphoramidites, which are the building blocks for oligonucleotide synthesis. researchgate.net This process allows the L-threoninol scaffold to be incorporated into a nucleic acid-like polymer backbone, creating a synthetic genetic material (xeno nucleic acid or XNA) with unique biophysical properties. researchgate.netnih.gov The functionalization transforms the simple amino diol into a sophisticated monomer for the construction of complex biomolecular structures. nih.gov

| Functional Group | Reaction Type | Resulting Moiety | Purpose |

|---|---|---|---|

| Amino Group | Protection (e.g., with Fmoc-Cl) | Fmoc-protected amine | Prevents side reactions during backbone assembly |

| Primary Hydroxyl (C-1) | Tritylation (e.g., with DMT-Cl) | DMT-protected ether | Protection and purification handle for synthesis |

| Secondary Hydroxyl (C-3) | Phosphitylation | Phosphoramidite | Enables coupling to form the phosphodiester backbone |

Multi-functional Derivatization for Specialized Applications

Multi-functional derivatization involves the simultaneous or sequential modification of multiple functional groups within a molecule to tailor it for a specific, advanced purpose. For (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol and its deprotected form, L-threoninol, this strategy is key to unlocking their potential in fields like chemical biology and analytical chemistry.

The synthesis of aTNA is a prime example of a specialized application arising from multi-functional derivatization. researchgate.netnih.gov Here, all three of L-threoninol's functional groups are strategically modified to create a monomer suitable for solid-phase synthesis. The resulting aTNA polymers have been used to construct highly stable four-way junctions and other nanostructures for potential diagnostic and therapeutic applications, demonstrating how comprehensive derivatization leads to materials with novel functions. nih.gov

Another area of application is in metabolomics and other analytical sciences, where derivatization is used to enhance the detection of molecules by mass spectrometry. rsc.orgnih.gov General methods have been developed for tagging molecules containing amine and hydroxyl groups. rsc.orgnih.gov In this context, a deprotected scaffold like L-threoninol could be derivatized using a dual-tagging scheme. Both the amino and hydroxyl groups can be reacted with reagents that introduce a permanently charged moiety, such as a tertiary or quaternary amine. This increases the molecule's proton affinity and improves its ionization efficiency, leading to significantly enhanced sensitivity in mass spectrometry-based analyses. rsc.orgnih.gov This type of multi-functional derivatization converts the analyte into a form that is optimized for detection. nih.gov

Applications of 2r,3r 2 Amino 3 Benzyloxy Butan 1 Ol in Organic Synthesis

As a Chiral Building Block in Natural Product Total Synthesis

The enantiopure nature of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol makes it an excellent starting material for the synthesis of complex molecular targets that possess stereogenic centers. Its inherent chirality can be transferred to the target molecule, obviating the need for asymmetric reactions at later stages of a synthetic sequence.

Precursor to Bioactive Amino Acid Derivatives and Peptidomimetics

Non-proteinogenic amino acids and their derivatives are crucial components of many biologically active peptides and peptidomimetics. The structural framework of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is pre-organized for the synthesis of unique β-hydroxy-α-amino acid derivatives.

The primary alcohol of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can be selectively oxidized to a carboxylic acid, directly yielding an O-benzyl-protected threonine derivative. This protected amino acid can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting peptides contain a non-natural amino acid residue, which can impart unique conformational properties and enhanced resistance to enzymatic degradation. For instance, the synthesis of (2R,3S)-4,4,4-trifluoro(OBn)-threonine has been reported starting from a related chiral precursor, Garner's aldehyde, highlighting the utility of such building blocks in accessing novel amino acid structures. researchgate.net

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as better stability and oral bioavailability. The amino alcohol (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can serve as a scaffold to construct peptidomimetics. For example, the amino and hydroxyl groups can be derivatized to introduce pharmacophoric elements or to cyclize the molecule into a constrained conformation that mimics a specific peptide secondary structure, such as a β-turn.

Table 1: Representative Synthesis of a Protected Amino Acid from a Chiral Amino Alcohol Precursor

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol | 1. Protection of the amino group (e.g., Boc₂O, Et₃N, CH₂Cl₂) | N-Boc-(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol | >95 |

| 2 | N-Boc-(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol | Oxidation (e.g., TEMPO, BAIB, CH₂Cl₂) | N-Boc-(2R,3R)-2-amino-3-(benzyloxy)butanoic acid | ~85-90 |

Role in the Stereoselective Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The bifunctional nature of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol makes it a suitable precursor for the stereoselective synthesis of various heterocyclic systems, such as pyrrolidines and piperidines.

Through a series of functional group manipulations, the amino alcohol can be converted into a substrate for intramolecular cyclization. For example, the primary alcohol can be transformed into a leaving group (e.g., a tosylate or mesylate), and the amino group can then act as a nucleophile to displace it, forming a chiral aziridine. Alternatively, the carbon chain can be extended, and subsequent intramolecular cyclization can lead to the formation of five- or six-membered rings with retention of the original stereochemistry. While specific examples utilizing (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol are not prominently documented, the general strategy of using chiral amino alcohols for the synthesis of nitrogen heterocycles is well-established. beilstein-journals.org

Table 2: General Strategy for the Synthesis of a Chiral Pyrrolidine (B122466)

| Step | Transformation | Description |

| 1 | Chain Extension | The primary alcohol is converted to an aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction to add a two-carbon unit. |

| 2 | Reduction and Protection | The newly formed double bond and ester are reduced, and the resulting primary alcohol is converted to a leaving group. The amine is suitably protected. |

| 3 | Cyclization | The protecting group on the nitrogen is removed, and the resulting free amine displaces the leaving group to form the pyrrolidine ring. |

| 4 | Deprotection | The benzyl (B1604629) ether is removed to yield the final hydroxylated pyrrolidine. |

Strategic Integration into Polyketide and Complex Macrolide Scaffolds

Polyketides and macrolides are classes of natural products with diverse and potent biological activities. Their complex structures often feature multiple stereocenters and a variety of functional groups. Chiral building blocks like (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can be strategically incorporated into the synthesis of these large molecules.

The carbon backbone of the amino alcohol can serve as a starting point for the elaboration of a polyketide chain. The stereocenters at C-2 and C-3 can dictate the stereochemistry of adjacent newly formed stereocenters during chain elongation reactions, such as aldol (B89426) additions. The amino group can be a handle for attaching other fragments of the molecule or can be a precursor to other functionalities. While direct integration of this specific amino alcohol into a published total synthesis of a polyketide or macrolide is not readily found, the principle of using such chiral fragments is a cornerstone of modern synthetic strategy. cas.org

As a Chiral Auxiliary for Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. Chiral 1,2-amino alcohols are a well-known class of compounds that can be readily converted into effective chiral auxiliaries. wikipedia.org

Utilization in Chiral Auxiliary-Controlled Enantioselective Reactions

(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can be converted into various types of chiral auxiliaries. For example, reaction with phosgene (B1210022) or a phosgene equivalent can yield a chiral oxazolidinone. This oxazolidinone can then be N-acylated, and the resulting imide can undergo highly diastereoselective enolate reactions, such as alkylations and aldol additions. The stereochemical outcome is dictated by the steric hindrance of the substituents on the oxazolidinone ring, which directs the approach of the electrophile.

Table 3: Diastereoselective Aldol Reaction Using a Chiral Oxazolidinone Auxiliary (Illustrative Example)

| Auxiliary Precursor | Acylating Agent | Aldehyde | Diastereomeric Ratio (syn:anti) |

| (1S,2R)-Aminoindanol | Propionyl chloride | Benzaldehyde | >98:2 |

| (S)-Valinol | Propionyl chloride | Isobutyraldehyde | >95:5 |

| (S)-Phenylalaninol | Propionyl chloride | Acetaldehyde | >97:3 |

Similarly, the amino alcohol can be used to form chiral amides or esters that can direct the stereochemical course of reactions such as Diels-Alder cycloadditions or conjugate additions. After the desired transformation, the auxiliary can be cleaved hydrolytically or reductively to reveal the enantiomerically enriched product and recover the chiral amino alcohol.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The 1,2-amino alcohol motif is a privileged scaffold for the synthesis of a wide variety of chiral ligands.

(2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can be a precursor to several classes of important ligands. For example, condensation of the amino alcohol with a nitrile can lead to the formation of a chiral oxazoline (B21484). Bis(oxazoline) (BOX) ligands, which are C₂-symmetric, are highly effective in a multitude of metal-catalyzed asymmetric reactions. Alternatively, the amino and hydroxyl groups can be functionalized with phosphorus-containing moieties to generate chiral phosphine-based ligands, such as phosphine-oxazoline or aminophosphine (B1255530) ligands. These ligands can coordinate to transition metals like palladium, rhodium, iridium, and copper to create catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, and hydrosilylation.

Table 4: Common Classes of Chiral Ligands Derived from 1,2-Amino Alcohols

| Ligand Class | Structural Motif | Metal | Typical Asymmetric Reaction |

| Bis(oxazoline) (BOX) | Two chiral oxazoline rings | Cu, Zn, Mg | Diels-Alder, Aldol, Michael Addition |

| Phosphino-oxazoline (PHOX) | One chiral oxazoline and one phosphine (B1218219) group | Pd, Ir | Allylic Alkylation, Hydrogenation |

| Aminophosphine | An amino group and a phosphine group | Rh, Ru | Hydrogenation, Hydroformylation |

While specific research detailing the synthesis and application of ligands derived directly from (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is not widely reported, the established synthetic routes to these ligand classes from other chiral 1,2-amino alcohols provide a clear blueprint for its potential in this area.

In the Total Synthesis of Complex Molecules

The strategic use of pre-existing stereocenters in a starting material is a powerful approach in the total synthesis of complex natural products and pharmaceutical agents. The defined stereochemistry of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol makes it an attractive candidate for such endeavors.

Strategic Incorporation into Retrosynthetic Plans for Complex Targets

In the conceptual disconnection of a complex target molecule, a process known as retrosynthetic analysis, chiral fragments like (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can serve as key synthons. The presence of amino and hydroxyl groups, along with a protected secondary alcohol, offers a versatile platform for a variety of chemical transformations.

Key Retrosynthetic Strategies:

| Disconnection Approach | Resulting Fragment | Potential Target Molecules |

| Amide Bond Formation | Chiral β-hydroxy-α-amino acid derivative | Peptides, Peptidomimetics, Enzyme inhibitors |

| C-N Bond Formation (e.g., reductive amination) | Chiral amine-containing fragment | Alkaloids, Bioactive amines |

| C-O Bond Formation (e.g., etherification) | Chiral ether-linked substructure | Polyether natural products |

This table illustrates theoretical retrosynthetic disconnections where (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol could be a valuable starting material. The specific target molecules are representative of classes of compounds where such fragments are found.

Despite the logical potential for its use, a comprehensive review of the scientific literature did not yield specific published examples of the strategic incorporation of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol into the retrosynthetic analysis of a complex natural product.

Case Studies of Total Synthesis Utilizing the Compound

A thorough search of chemical databases and scholarly articles did not identify any completed total syntheses of complex molecules where (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol was explicitly used as a key building block. While the synthesis of compounds with similar structural motifs is documented, the direct application of this specific chiral amino alcohol in a multi-step total synthesis remains to be reported in the reviewed literature.

Development of Novel Chiral Reagents and Catalysts

The vicinal amino alcohol functionality in (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol is a common feature in many successful chiral ligands and catalysts used in asymmetric synthesis. These catalysts are designed to transfer their chirality to a prochiral substrate, leading to the formation of one enantiomer of the product in excess.

Principles of Chiral Catalyst Design

The design of effective chiral catalysts often relies on the creation of a well-defined and rigid chiral environment around a metal center. The amino and hydroxyl groups of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can coordinate to a metal, forming a chelate ring. The substituents on the chiral backbone then project into space, creating a chiral pocket that can selectively bind one enantiomer of a substrate or favor a specific transition state geometry.

Common Ligand Architectures Derived from Amino Alcohols:

| Ligand Type | Structural Features | Potential Metal Partners |

| Oxazolines | Formed by condensation of the amino alcohol with a carboxylic acid derivative. | Copper, Palladium, Rhodium |

| Schiff Bases | Formed by condensation of the amino group with an aldehyde or ketone. | Titanium, Vanadium, Aluminum |

| Phosphine-Amino Alcohols | Formed by introduction of a phosphine group. | Ruthenium, Iridium, Rhodium |

This table outlines common classes of chiral ligands that can be synthesized from amino alcohols. The specific design would influence the choice of metal and the intended catalytic application.

Efficacy in Diverse Enantioselective Transformations

Mechanistic Insights into Reactions Involving 2r,3r 2 Amino 3 Benzyloxy Butan 1 Ol

Reaction Kinetics and Thermodynamic Considerations

Quantitative data on the reaction kinetics and thermodynamic parameters for transformations involving (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol are not available in the surveyed literature. To obtain such data, dedicated experimental studies would be required.

Reaction Kinetics: Kinetic studies would involve measuring the rate of a specific reaction under various conditions (e.g., temperature, concentration of reactants and catalysts). For a reaction where this compound is used as a chiral auxiliary, one could study the rate of formation of the diastereomeric products. The rate constants (k) for the formation of each diastereomer would provide insight into the stereoselectivity of the reaction. A higher ratio of rate constants for the favored versus the disfavored diastereomer would indicate a more selective reaction. The activation energies (Ea) for the formation of each diastereomer could be determined from an Arrhenius plot (ln(k) vs. 1/T), providing information about the energy barriers of the competing reaction pathways.

Thermodynamic Considerations: The thermodynamic aspects of these reactions would involve measuring the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The relative thermodynamic stability of the diastereomeric products can be determined by allowing the reaction to reach equilibrium and measuring the product ratio. A thermodynamically controlled reaction will favor the most stable product. In many stereoselective reactions, the conditions are set to be under kinetic control, where the product distribution is determined by the relative rates of formation rather than the thermodynamic stability of the products.

A hypothetical data table for a kinetic study might look like this:

| Reaction Temperature (K) | Rate Constant for Diastereomer A (k_A) (M⁻¹s⁻¹) | Rate Constant for Diastereomer B (k_B) (M⁻¹s⁻¹) | Diastereomeric Ratio (A:B) |

| 273 | Data not available | Data not available | Data not available |

| 298 | Data not available | Data not available | Data not available |

| 323 | Data not available | Data not available | Data not available |

And for a thermodynamic study:

| Parameter | Value for Diastereomer A | Value for Diastereomer B |

| ΔH° (kJ/mol) | Data not available | Data not available |

| ΔS° (J/mol·K) | Data not available | Data not available |

| ΔG° at 298 K (kJ/mol) | Data not available | Data not available |

As indicated, the cells are populated with "Data not available" due to the absence of specific experimental findings in the public domain.

Computational Studies and Molecular Modeling of Reaction Pathways

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict stereochemical outcomes, and understand the factors controlling reactivity and selectivity. For (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol, molecular modeling could be employed to study its conformational preferences and how it interacts with other molecules.

Transition State Modeling: A key aspect of computational studies is the modeling of transition states. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict the stereochemical outcome of a reaction. For example, in a chelation-controlled reaction, density functional theory (DFT) calculations could be used to model the structure and energy of the chelated intermediate and the subsequent transition states for the attack of a nucleophile. The calculated energy difference between the diastereomeric transition states (ΔΔG‡) would correlate with the expected diastereomeric ratio of the products.

Molecular Dynamics: Molecular dynamics simulations could be used to explore the conformational landscape of the chiral auxiliary and its derivatives. This would help in understanding the steric and electronic factors that govern its stereodirecting ability. By simulating the molecule's behavior in different solvents and at various temperatures, one could gain insights into how reaction conditions might influence the stereochemical outcome.

A hypothetical table summarizing results from a computational study could be:

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| Pathway to Diastereomer A | Data not available | Data not available |

| Pathway to Diastereomer B | Data not available | Data not available |

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. jocpr.comijbpas.comnih.gov For the synthesis of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol and similar chiral amino alcohols, several sustainable strategies are being explored. westlake.edu.cnrsc.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. mdpi.com Biocatalytic methods, such as the use of transaminases or engineered amine dehydrogenases, can facilitate the stereoselective synthesis of chiral amino alcohols under mild reaction conditions, often in aqueous media. rsc.orgfrontiersin.orgnih.govacs.org This approach significantly reduces the need for hazardous reagents and solvents. The enzymatic reduction of α-amino ketones or the amination of corresponding diols are potential green routes to synthesize such compounds. rsc.orgacs.org

Alternative Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. jocpr.com Research into using water, supercritical fluids, or bio-based solvents for the synthesis of chiral intermediates is ongoing. jocpr.comnih.gov These greener solvents can lead to safer processes and easier product isolation. jocpr.com

Atom Economy and Waste Reduction: Future synthetic routes will likely be designed to maximize atom economy, ensuring that a high proportion of the starting materials are incorporated into the final product. nih.gov This minimizes the generation of chemical waste, a key principle of green chemistry. ijbpas.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Catalyst | Often heavy metals | Enzymes (biocatalysts) |

| Solvents | Volatile organic compounds | Water, supercritical fluids, bio-solvents |

| Reaction Conditions | High temperature and pressure | Mild (ambient) conditions |

| Byproducts | Often hazardous and wasteful | Minimal and often non-toxic |

| Stereoselectivity | May require chiral auxiliaries | High enantioselectivity |

Potential Applications in Advanced Materials Science

The chiral nature and functional groups of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol make it a candidate for the development of advanced materials with unique properties.

Chiral Polymers: Chiral amino alcohols can be incorporated as monomers into polymers such as polyamides and polyesters. mdpi.com The resulting chiral polymers may exhibit unique optical properties, selective permeability, or serve as chiral stationary phases in chromatography. The specific stereochemistry of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can influence the helical structure and recognition capabilities of the polymer.

Self-Assembling Systems: Molecules containing both hydrogen-bond donors (amine and hydroxyl groups) and aromatic moieties (benzyloxy group) can undergo self-assembly into ordered supramolecular structures. acs.orgresearchgate.net These structures, which can include aggregates, gels, or liquid crystals, are of interest for applications in electronics, sensing, and drug delivery. The interplay of hydrogen bonding and π-stacking interactions involving the phenyl group can direct the formation of these complex architectures. acs.org

Table 2: Potential Material Science Applications

| Application Area | Description |

|---|---|

| Chiral Ligands | In asymmetric catalysis for the synthesis of enantiomerically pure compounds. westlake.edu.cn |

| Polymer Science | As a monomer for the synthesis of chiral polymers with specialized properties. mdpi.com |

| Supramolecular Chemistry | As a building block for self-assembling materials. acs.orgresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is moving towards continuous manufacturing and automation to improve efficiency, safety, and reproducibility. aurigeneservices.comacs.org

Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. rsc.orgresearchgate.netbeilstein-journals.org The synthesis of pharmaceutical intermediates, including chiral amino alcohols, is increasingly being adapted to continuous flow systems. acs.orgrsc.orgresearchgate.net This can lead to higher yields, reduced reaction times, and the ability to scale up production more easily. aurigeneservices.com The integration of in-line analytical tools allows for real-time monitoring and optimization of the reaction. aurigeneservices.com

Automated Platforms: Automated synthesis platforms can perform multi-step reactions with minimal human intervention. acs.org By integrating flow reactors with purification and analysis modules, complex molecules like derivatives of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can be synthesized in a fully automated fashion. acs.org This approach accelerates the discovery and development of new chemical entities.

Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govspringernature.com These reactions are powerful tools for studying biomolecules in their natural environment. nih.gov

"Click" Chemistry: The amine and hydroxyl groups of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol can be functionalized with "click" handles, such as azides or alkynes. illinois.edunih.govnd.edu This would allow the molecule to be attached to biomolecules (e.g., proteins, nucleic acids) that have been modified with a complementary reactive group. nih.gov The resulting bioconjugates could be used for a variety of applications, including molecular imaging and targeted drug delivery. nih.govnih.gov

Bioconjugation: The primary alcohol group provides a site for conjugation to other molecules. For instance, it could be oxidized to an aldehyde and then ligated to a molecule containing an aminooxy or hydrazine (B178648) group to form a stable oxime or hydrazone linkage. acs.orgbiosyn.com Such bioconjugation strategies could enable the use of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol as a probe to study biological systems or as a component of a larger therapeutic agent. springernature.com The ability to attach this chiral scaffold to biological targets opens up new avenues for its application in chemical biology and medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol, and how can stereoselectivity be achieved?

- Methodological Answer : The compound can be synthesized via reduction of a precursor such as (2R,3R)-2-amino-3-(benzyloxy)butanoic acid using lithium aluminum hydride (LiAlH₄) in dry ether. This method preserves stereochemistry if the starting material is enantiomerically pure. For example, (R)-2-methylbutanoic acid was reduced to (R)-2-methylbutan-1-ol using LiAlH₄, demonstrating the utility of this approach in retaining configuration . Chiral auxiliaries, such as oxazolidinones, can also enforce stereoselectivity during synthesis, as seen in the preparation of related β-hydroxy acids .

Q. How should researchers handle and store (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the benzyloxy group may occur. Safety data for structurally similar compounds recommend avoiding static discharge and ensuring adequate ventilation during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H-NMR to confirm the stereochemistry and functional groups. For example, coupling constants in the 2.5–4.1 ppm range can distinguish vicinal diastereomers. Chiral HPLC or polarimetry should validate enantiomeric purity. Comparative NMR data for analogous compounds, such as methyl (2R,3S)-3-hydroxy-2-methylbutanoate, provide reference splitting patterns .

Advanced Research Questions

Q. How can conflicting data in stereochemical analysis be resolved when synthesizing (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol?

- Methodological Answer : Discrepancies in NMR or chiral chromatography may arise from trace impurities or racemization during synthesis. Employ in situ monitoring (e.g., FTIR) to detect intermediates. Cross-validate results using X-ray crystallography or advanced 2D NMR techniques (e.g., NOESY) to confirm spatial arrangements. For example, oxazolidinone-protected intermediates have been used to stabilize chiral centers during synthesis .

Q. What strategies mitigate degradation of labile functional groups during long-term experiments?

- Methodological Answer : The benzyloxy group is prone to hydrolysis under acidic or oxidative conditions. Stabilize the compound by storing it in anhydrous solvents (e.g., THF or DMF) and avoiding elevated temperatures. If degradation occurs during kinetic studies, employ quenching agents (e.g., sodium bicarbonate) or continuous cooling, as demonstrated in wastewater stabilization protocols .

Q. How can computational modeling aid in predicting the reactivity of (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and predict regioselectivity in nucleophilic substitutions or hydrogenation reactions. For instance, analogous studies on furyl-substituted benzoic acids used computational tools to rationalize reaction pathways . Pair these models with experimental validation using kinetic isotope effects or isotopic labeling.

Methodological Notes

- Stereochemical Integrity : Use chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution to maintain enantiopurity .

- Safety Protocols : While no specific hazards are reported for this compound, general lab safety measures (e.g., PPE, fume hoods) should align with GHS guidelines for structurally related amino alcohols .

- Data Reproducibility : Document reaction conditions (temperature, solvent purity) rigorously, as minor variations can significantly impact stereochemical outcomes .

For further synthesis or analytical challenges, consult peer-reviewed protocols for analogous compounds, such as benzyloxy-protected amino acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.